Methyl 3-amino-3-cyclopentylpropanoate is a chemical compound that belongs to the class of amino acids and derivatives. It is characterized by its unique cyclopentyl group, which contributes to its biological activity. This compound has garnered interest in various fields including medicinal chemistry and pharmaceuticals due to its potential therapeutic applications.
Methyl 3-amino-3-cyclopentylpropanoate is typically synthesized in laboratory settings rather than being derived from natural sources. The methods of synthesis often involve multi-step organic reactions that allow for the construction of its complex molecular structure.
This compound can be classified as:
The synthesis of Methyl 3-amino-3-cyclopentylpropanoate can be achieved through various methods, primarily involving:
A typical synthetic route may include:
Methyl 3-amino-3-cyclopentylpropanoate has a distinct molecular structure:
The compound's three-dimensional structure can be analyzed using techniques such as NMR (nuclear magnetic resonance) spectroscopy and X-ray crystallography, which provide insights into its conformation and spatial arrangement.
Methyl 3-amino-3-cyclopentylpropanoate can undergo various chemical reactions:
These reactions are significant for modifying the compound's properties or for synthesizing derivatives that may have enhanced biological activity or solubility.
The mechanism of action for Methyl 3-amino-3-cyclopentylpropanoate, particularly in a pharmaceutical context, involves its interaction with biological targets such as receptors or enzymes.
Quantitative studies using techniques like radiolabeled binding assays could provide insights into its efficacy and potency as a therapeutic agent.
Characterization techniques such as IR (infrared spectroscopy) and MS (mass spectrometry) are often employed to confirm purity and structural integrity.
Methyl 3-amino-3-cyclopentylpropanoate has potential applications in various scientific fields:
The 3-amino-3-cyclopentylpropanoate motif combines three critical elements: (1) a β-amino acid backbone, (2) a cyclopentyl substituent at C3, and (3) a methyl ester group. This arrangement creates a chiral, pseudopeptidic structure with defined stereochemistry that influences target binding. The β-amino acid configuration extends the distance between the amino and carboxylate groups to ~4.0 Å (vs. ~2.5 Å in α-amino acids), enabling novel hydrogen-bonding patterns with biological targets [4]. This backbone elongation reduces peptide bond character while maintaining recognition by enzymes and receptors, as demonstrated in proteasome inhibitors where cyclopentyl-β-amino esters enhance binding to catalytic threonine residues [4].
The methyl ester serves dual purposes: it acts as a synthetic handle for amide bond formation and modulates cell permeability. Studies on CCR5 antagonists reveal that ester-containing intermediates like methyl 3-amino-3-cyclopentylpropanoate exhibit improved membrane penetration compared to carboxylic acid analogs, facilitating intracellular target engagement [4]. Computational analyses indicate the cyclopentyl group induces a gauche conformation in the propanoate chain (torsion angle ≈60°), positioning the ester carbonyl for optimal interactions with target proteins [1]. This pre-organization contributes to higher binding affinity, as observed in eEF2K inhibitors where cyclopentyl derivatives showed >2-fold potency increases over linear alkyl analogs [4].
Table 1: Key Physicochemical Properties of Methyl 3-Amino-3-cyclopentylpropanoate
Property | Value/Feature | Medicinal Chemistry Relevance |
---|---|---|
Configuration | Chiral center at C3 | Enantioselective target recognition |
Amino-Carboxylate Distance | ~4.0 Å | Mimics extended peptide conformations |
Proteolytic Stability | High (resists aminopeptidases) | Enhanced metabolic half-life |
Dominant Conformation | Gauche (≈60° torsion angle) | Pre-organized bioactive geometry |
LogP (Predicted) | ≈1.8 (methyl ester) | Balanced lipophilicity for membrane passage |
Cyclopentyl outperforms other cycloalkyl groups in balancing steric bulk and conformational flexibility. Compared to cyclohexyl analogs (e.g., methyl 3-amino-3-cyclohexylpropanoate), cyclopentyl derivatives exhibit reduced ring puckering and lower energy barriers for chair-to-chair inversions, enabling adaptive binding to protein pockets [10]. This is critical in targeting rigid enzyme sites, as demonstrated by cyclopentyl-containing proteasome inhibitors (e.g., compound 15, IC₅₀ = 1 nM) that achieve 9-fold greater potency than their cyclohexyl counterparts [4]. The optimal van der Waals surface area of cyclopentyl (≈90 Ų) also fills hydrophobic pockets more efficiently than smaller cyclopropyl (≈60 Ų) or larger cycloheptyl (≈110 Ų) rings, minimizing entropic penalties upon binding.
In kinase inhibitor design, cyclopentyl’s envelope conformation allows CH₂ groups to engage in C–H···O hydrogen bonding with catalytic residues. For example, EGFR inhibitors incorporating 3-amino-3-cyclopentylpropanoate scaffolds (e.g., compound 11, IC₅₀ = 22 nM) exploit these interactions to anchor the inhibitor in the ATP-binding cleft [4]. The ring’s lipophilicity (π ≈1.7) also fine-tunes cellular uptake, as evidenced by maraviroc-derived CCR5 antagonists where cyclopentyl variants showed 3–5× improved cellular efficacy over phenyl-substituted analogs due to reduced P-glycoprotein recognition [4].
Table 2: Impact of Cycloalkyl Ring Size on Bioactivity
Ring Size | Proteasome Inhibition IC₅₀ (nM)* | CCR5 Binding IC₅₀ (μM)* | Dominant Conformation |
---|---|---|---|
Cyclopropyl | 850 | 42.3 | Planar |
Cyclopentyl | 1–9 | 0.003–6.3 | Envelope |
Cyclohexyl | 75 | 8.7 | Chair |
Phenyl | 22 | 0.15 | Planar |
*Representative data from [4]; values vary by specific analog.
The positional isomerism of cyclopentyl substitution dramatically alters molecular properties. Methyl 2-amino-2-cyclopentylacetate (α-isomer) exhibits significantly different pharmacology from methyl 3-amino-3-cyclopentylpropanoate (β-isomer) due to three key factors:
Steric Accessibility:In α-isomers, the cyclopentyl group directly adjacent to the amino group creates severe steric hindrance, limiting hydrogen-bond donor capacity. The β-isomer’s separation enables unhindered protonation (predicted pKₐ ≈9.2) and salt bridge formation with aspartate/glutamate residues in targets like GPCRs. This distinction is evident in CCR5 antagonists where β-substituted derivatives achieved sub-micromolar IC₅₀ values, while α-analogs showed >100× reduced potency [4].
Conformational Flexibility:Quantum mechanical calculations reveal β-substituted isomers sample a broader conformational space (rotational barrier ≈3.2 kcal/mol) versus α-isomers (≈5.8 kcal/mol). This flexibility allows adaptation to induced-fit binding sites, as demonstrated in tripeptides containing methyl 3-amino-3-cyclopentylpropanoate, which adopt extended β-strand conformations critical for proteasome inhibition [9]. X-ray crystallography confirms the β-isomer’s C3–C4 bond enables antiperiplanar arrangements that position the ester carbonyl trans to the amino group, a geometry inaccessible to α-isomers [9].
Stereochemical Complexity:β-Substitution generates a chiral center with distinct enantiomer-specific activities. Synthesis via Rodionow-Johnson reactions typically yields racemates [4], necessitating resolution for optimal efficacy. Lipase-mediated kinetic resolution of methyl 3-amino-3-cyclopentylpropanoate precursors achieves >99.5% ee for (S)-enantiomers, which show 10–50× higher activity in eEF2K inhibition assays than (R)-counterparts [4]. This contrasts with α-isomers, where stereochemistry exerts less influence due to reduced distance between chiral center and pharmacophore elements.
Table 3: Structural Comparison of Cyclopentylpropanoate Isomers
Property | α-Isomer | β-Isomer (Methyl 3-amino-3-cyclopentylpropanoate) |
---|---|---|
Chiral Center Position | C2 | C3 |
Amino-Carboxylate Distance | 2.5 Å | 4.0 Å |
Predicted pKₐ (Amino Group) | 7.9 ± 0.3 | 9.2 ± 0.2 |
Dominant Conformation | Synclinal (≈45° torsion) | Anti-periplanar (≈180°) or Gauche (≈60°) |
Crystallographic Space Group | P2₁ (monoclinic) | P1 (triclinic) – from β-peptide studies [9] |
The strategic integration of methyl 3-amino-3-cyclopentylpropanoate into drug candidates exemplifies rational scaffold design. Its combination of metabolic stability, conformational control, and tunable hydrophobicity addresses multiple optimization challenges in medicinal chemistry. Future developments will likely exploit advances in enantioselective synthesis [4] [9] and computational modeling [1] to further refine this versatile scaffold for targeted therapeutic applications.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: